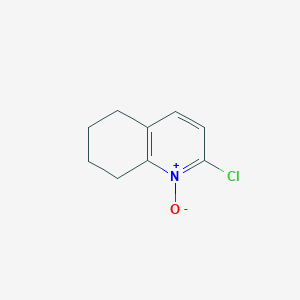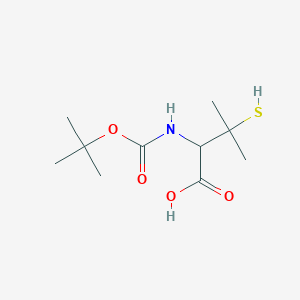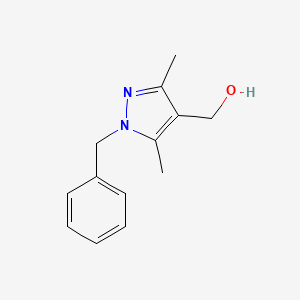
3-(tert-Butyl)-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-4-methoxyaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group at the third position and a methoxy group at the fourth position
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Reduction:
Industrial Production Methods:
- Industrially, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation can yield quinone derivatives.
- Reduction can produce various amine derivatives.
- Substitution reactions can lead to halogenated or other substituted aniline derivatives.
Chemistry:
- This compound is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry:
- It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Molecular Targets and Pathways:
- The exact mechanism of action of this compound depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways.
- In chemical reactions, the tert-butyl and methoxy groups influence the reactivity of the aniline moiety, directing electrophilic substitution to specific positions on the benzene ring.
Vergleich Mit ähnlichen Verbindungen
3-(tert-Butyl)-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(tert-Butyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of a methoxy group.
3-(tert-Butyl)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in 3-(tert-Butyl)-4-methoxyaniline imparts unique electronic and steric properties, influencing its reactivity and potential applications differently compared to its analogs.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
3-tert-butyl-4-methoxyaniline |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,12H2,1-4H3 |
InChI-Schlüssel |
JYQQJHLPRZPKIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)


![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)

![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)

![2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099318.png)



![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)
